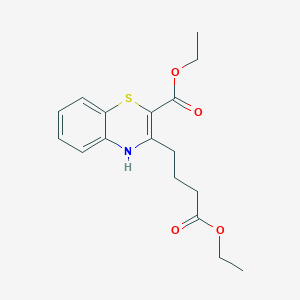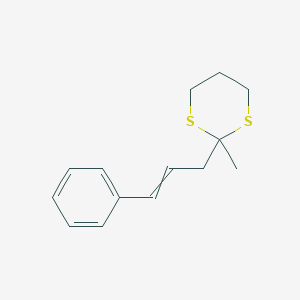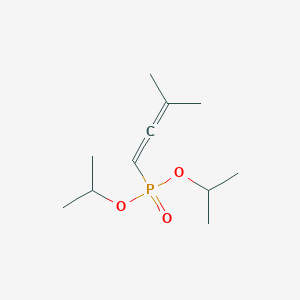
1-(1H-Indol-3-yloxoacetyl)-2-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione is a synthetic organic compound that features both an indole and a piperidine moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 2-methylpiperidine.
Coupling of Indole and Piperidine: The final step involves coupling the indole and piperidine moieties through a suitable linker, often using a condensation reaction with an appropriate dione precursor.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or strong nucleophiles like sodium hydride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The indole moiety is known to interact with various biological targets, while the piperidine ring can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione: Similar structure but lacks the methyl group on the piperidine ring.
1-(1H-indol-3-yl)-2-(2-methylpyrrolidin-1-yl)ethane-1,2-dione: Similar structure but contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione is unique due to the presence of both the indole and 2-methylpiperidine moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
Número CAS |
71765-48-5 |
|---|---|
Fórmula molecular |
C16H18N2O2 |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
1-(1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-4-5-9-18(11)16(20)15(19)13-10-17-14-8-3-2-7-12(13)14/h2-3,7-8,10-11,17H,4-6,9H2,1H3 |
Clave InChI |
NTXKGXFHZMTNKY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


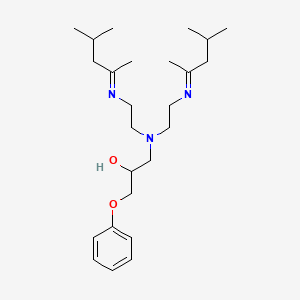
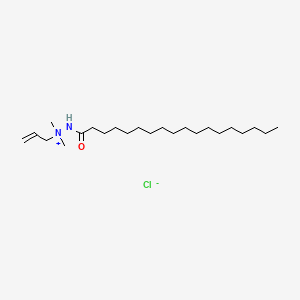

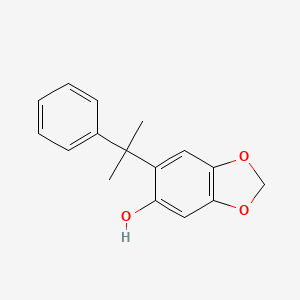
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]-](/img/structure/B14459492.png)
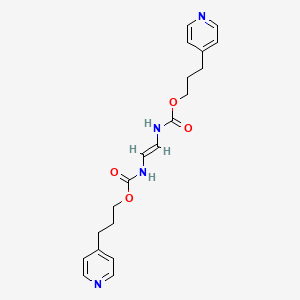
![Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate](/img/structure/B14459502.png)
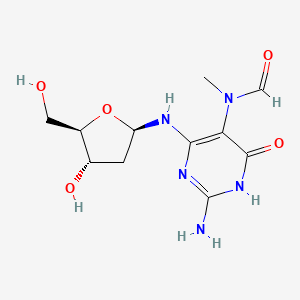
![Benzenamine, 4-[(5-nitro-2-thiazolyl)azo]-](/img/structure/B14459504.png)
![5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B14459508.png)
